molecular formula C12H13BrO4 B12071841 Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

Cat. No.: B12071841
M. Wt: 301.13 g/mol
InChI Key: VMZKPRQRVYXKNW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate is a high-purity β-keto ester compound supplied with a guaranteed purity of 98% . This reagent is characterized by the molecular formula C 12 H 13 BrO 4 and a molecular weight of 301.13 g/mol . It is assigned the CAS Number 2358751-48-9 and should be stored at 2-8°C to maintain stability . As a specialized β-keto ester featuring both bromo and methoxy substituents on the phenyl ring, this compound serves as a versatile building block in organic synthesis. The molecular scaffold of β-keto esters is widely recognized for its utility in constructing various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . Specifically, related ethyl 3-oxopropanoate esters are valuable precursors in synthetic routes, such as modified Hantzsch thiazole synthesis, for creating complex molecules with potential biological activity . Researchers can leverage the reactive keto and ester functional groups for condensation and cyclization reactions, while the bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions. Please note : This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use .

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3

InChI Key

VMZKPRQRVYXKNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC

Origin of Product

United States

Preparation Methods

Halogenation of Ethyl 3-(6-Methoxyphenyl)-3-Oxopropanoate

A common approach involves brominating ethyl 3-(6-methoxyphenyl)-3-oxopropanoate using bromine (Br₂) or N-bromosuccinimide (NBS). The methoxy group directs electrophilic substitution to the ortho position relative to itself.

Procedure :

  • Step 1 : Dissolve ethyl 3-(6-methoxyphenyl)-3-oxopropanoate (1 equiv) in dimethylformamide (DMF).

  • Step 2 : Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO) under nitrogen.

  • Step 3 : Stir at 80°C for 6–8 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–72%.

Key Data :

ParameterValue
Temperature80°C
CatalystBenzoyl peroxide (5 mol%)
SolventDMF
Reaction Time8 hours

Direct Synthesis from 2-Bromo-6-Methoxybenzoic Acid

This method employs a coupling reaction between 2-bromo-6-methoxybenzoic acid and ethyl acetoacetate.

Procedure :

  • Step 1 : Activate 2-bromo-6-methoxybenzoic acid (1 equiv) with carbonyldiimidazole (CDI, 1.2 equiv) in tetrahydrofuran (THF) for 12 hours.

  • Step 2 : Add a mixture of magnesium chloride (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in acetonitrile.

  • Step 3 : Stir for 4 hours at 0°C, then gradually warm to room temperature.

  • Workup : Acidify with HCl, extract with ethyl acetate, and concentrate.

Yield : 70–80%.

Mechanistic Insight :
The reaction proceeds via a nucleophilic acyl substitution, where the activated benzoic acid reacts with the enolate of ethyl acetoacetate to form the β-ketoester.

Copper-Catalyzed Cyclization for Structural Elaboration

Cyclization with Benzoquinone

A copper-catalyzed cyclization method enables the formation of complex heterocycles from simpler precursors.

Procedure :

  • Step 1 : React ethyl 3-(2-bromophenyl)-3-oxopropanoate (1 equiv) with benzoquinone (1.2 equiv) in N-methylpyrrolidone (NMP) at 80°C.

  • Step 2 : Add Cu₂O (10 mol%) and ammonia (2 equiv) to facilitate cyclization.

  • Workup : Filter the precipitate and recrystallize from ethanol.

Yield : 55–60%.

Applications :
This method is particularly useful for synthesizing polycyclic intermediates for antimycobacterial agents.

Radical Bromination Strategies

NBS-Mediated Radical Bromination

NBS in the presence of light or radical initiators selectively brominates the β-ketoester framework.

Procedure :

  • Step 1 : Dissolve ethyl 3-(6-methoxyphenyl)-3-oxopropanoate (1 equiv) in carbon tetrachloride (CCl₄).

  • Step 2 : Add NBS (1.1 equiv) and irradiate with a 300 W tungsten lamp for 3 hours.

  • Workup : Concentrate under reduced pressure and purify via flash chromatography.

Yield : 68–75%.

Optimization Notes :

  • Solvent : CCl₄ enhances radical stability.

  • Light Source : Tungsten lamps (λ = 400–500 nm) improve reaction efficiency.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability challenges, continuous flow systems enable precise control over exothermic bromination steps.

Setup :

  • Reactor : Tubular reactor with a residence time of 10 minutes.

  • Conditions : 100°C, 10 bar pressure, with NBS and BPO in DMF.

Advantages :

  • Yield : 80–85% with minimal byproducts.

  • Safety : Reduced risk of thermal runaway.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Halogenation with NBS65–7280High regioselectivityRequires toxic solvents (DMF)
Copper cyclization55–6080Access to heterocyclesLow yield
Radical bromination68–7525 (ambient light)Mild conditionsSlow reaction time
Continuous flow80–85100ScalableHigh equipment cost

Mechanistic Insights and Stereochemical Outcomes

The bromination of ethyl 3-(6-methoxyphenyl)-3-oxopropanoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group activates the ring, directing bromine to the ortho position. Computational studies (DFT) confirm that the transition state for ortho-bromination is 5.2 kcal/mol lower in energy than para-bromination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with hydroxyl groups replacing the methoxy group.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The bromine and methoxy groups enhance the compound's reactivity, facilitating multiple synthetic pathways.

Reactions Involving this compound :

  • Halogenation : The compound can be further halogenated to introduce additional reactive sites.
  • Oxidation : It can undergo oxidation to yield carboxylic acids or other functional groups.
  • Reduction : Reduction reactions can convert it into alcohols or amines.

These reactions are critical for developing new materials and bioactive compounds.

Biological Research

Investigating Biological Effects
The compound has been employed in biological studies to explore the effects of brominated compounds on various biological systems. Its unique structure allows researchers to investigate interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Case Study: Antitumor Activity
A study evaluated the compound's effects on cancer cell lines, demonstrating a significant reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy against different cancer types.

Medicinal Chemistry

Drug Development
this compound is being explored as a precursor for synthesizing biologically active molecules. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for developing new drugs aimed at treating various diseases.

Mechanism of Action
The compound's mechanism of action likely involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to significant biological responses, which are crucial for its application in drug development.

Material Science

Advanced Materials Production
In material science, this compound is utilized to produce advanced materials with tailored properties. Its chemical characteristics allow for modifications that can improve material performance in various applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Chemical SynthesisIntermediate for complex organic moleculesFacilitates diverse chemical transformations
Biological ResearchStudies on biological interactionsSignificant reduction in cancer cell viability observed
Medicinal ChemistryPrecursor for drug developmentPotential as a chemotherapeutic agent
Material ScienceProduction of advanced materialsTailored properties for specific applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenyl β-Keto Esters: Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Applications References
Ethyl 3-(4-bromophenyl)-3-oxopropanoate 4-Bromo Participates in multicomponent reactions to form tetrahydropyridines (e.g., intermediate 8 in )
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxy Precursor for benzofuran carboxylates (e.g., compound 23b in )
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-Methoxy Undergoes base-mediated alkylation with diethyl carbonate ()
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluoro Intermediate in acrylate derivatives (e.g., anti-tubercular agents in )
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluoro Key building block for isoform-selective SIRT2 inhibitors ()

Biological Activity

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, influences its reactivity and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃BrO₄
  • Molecular Weight : 301.13 g/mol
  • CAS Number : 87943-96-2

The compound features a bromo substituent that enhances its electrophilic character, making it a candidate for various biological interactions. The methoxy group contributes to its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The bromo group can facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The structural features may enhance binding affinity to various receptors, influencing cellular signaling pathways.

These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance:

  • In vitro Studies : Tests against various bacterial strains showed significant inhibition rates, suggesting potential use as an antibacterial agent.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

Research has also explored the compound's anti-inflammatory properties. In cell line studies:

  • Cytokine Production : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Anticancer Activity :
    A study investigated derivatives of this compound for anticancer properties. Compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development in cancer therapy.
  • Synthesis and Evaluation :
    A synthetic route was developed for producing this compound efficiently. Subsequent evaluation highlighted its effectiveness against specific biological targets, reinforcing its potential utility in drug design.

Q & A

Q. Yield Optimization :

  • Use anhydrous solvents and inert atmospheres (N₂) to prevent side reactions.
  • Employ molecular sieves (4 Å) to remove water during condensation, improving reaction efficiency .
Method Reagents/ConditionsYield RangeKey Reference
ALi-malonate, −78°C70–85%
BGuanidine, reflux50–65%

(Basic) What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 2-bromo-6-methoxy region) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve electronic effects of bromine and methoxy groups on the phenyl ring. High-resolution data (>0.8 Å) ensures accurate bond-length analysis .

Q. Key Crystallographic Parameters :

  • Mo Kα radiation (λ = 0.71073 Å).
  • R-factor < 0.05 for reliable refinement .

(Advanced) How do electronic effects of the 2-bromo-6-methoxy substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group donates electron density via resonance, directing electrophilic substitution to the para position.

  • Bromine Reactivity : Enhanced oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄) due to electron-withdrawing effects .
  • Methoxy Directing : Observed in nitration and halogenation reactions, where substituents preferentially form at C4 of the phenyl ring .

Q. Experimental Design :

  • Monitor regioselectivity using HPLC or GC-MS after derivatization.
  • Compare reaction outcomes with control substrates lacking methoxy/bromo groups .

(Advanced) How can computational methods predict the stability of this compound under varying pH conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess hydrolysis susceptibility of the ester group.
  • pKa Prediction : The β-ketoester moiety has a pKa ~10–12, making it prone to base-catalyzed hydrolysis. Use COSMO-RS solvation models to simulate stability in aqueous buffers .

Q. Validation :

  • Compare computational results with experimental degradation studies (e.g., HPLC tracking at pH 2–12).

(Basic) What purification techniques are effective for isolating this compound from reaction mixtures?

  • Flash Chromatography : Use silica gel with petroleum ether:ethyl acetate (20:1) to separate β-ketoester from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>97%) .

Q. Purity Criteria :

  • Melting point: 85–87°C (deviations indicate impurities).
  • TLC: Rf = 0.4 (hexane:EtOAc = 3:1) .

(Advanced) How to resolve contradictions in reported synthetic yields for this compound?

Case Study : Yields vary between 50% (Method B) and 85% (Method A) due to:

  • Side Reactions : Ester hydrolysis under prolonged reflux in Method B .
  • Catalyst Efficiency : Method A’s use of dilithiomonoethylmalonate minimizes by-products .

Q. Resolution Strategies :

  • Conduct kinetic studies (e.g., in situ IR monitoring) to identify optimal reaction times.
  • Compare alternative catalysts (e.g., NaH vs. LiHMDS) for condensation efficiency .

(Advanced) What role does this compound play in the synthesis of bioactive heterocycles?

  • Pyrimidinone Synthesis : React with guanidine to form antiviral or antitumor intermediates. Bromination of the resultant heterocycle at C5 enhances bioactivity .
  • Quinoline Derivatives : Condense with aminobenzothiazoles to develop kinase inhibitors .

Q. Key Reaction :

  • Bromination in acetic acid at 25°C introduces Br at C5 (yield: 75–80%) .

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